N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea
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Overview
Description
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea is a compound that features a benzimidazole moiety fused with a thiourea group. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The inclusion of a bromophenyl group further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of Ethyl Group: The ethyl group is introduced via alkylation reactions.
Formation of Thiourea Linkage: The final step involves the reaction of the benzimidazole derivative with 4-bromophenyl isothiocyanate under mild conditions to form the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amines and other reduced products.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1-(1H-Benzimidazol-2-yl)ethyl)benzamide: Shares the benzimidazole core but lacks the thiourea group.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Another benzimidazole derivative with different substituents.
Uniqueness
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea is unique due to its combination of a benzimidazole core with a thiourea linkage and a bromophenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89334-59-8 |
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Molecular Formula |
C16H15BrN4S |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C16H15BrN4S/c1-10(15-20-13-4-2-3-5-14(13)21-15)18-16(22)19-12-8-6-11(17)7-9-12/h2-10H,1H3,(H,20,21)(H2,18,19,22) |
InChI Key |
NUBCIFUZVBGTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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